Tert-butyl 5-bromo-2-methoxypyridin-3-ylcarbamate
CAS No.:
Cat. No.: VC18084015
Molecular Formula: C11H15BrN2O3
Molecular Weight: 303.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15BrN2O3 |
|---|---|
| Molecular Weight | 303.15 g/mol |
| IUPAC Name | tert-butyl N-(5-bromo-2-methoxypyridin-3-yl)carbamate |
| Standard InChI | InChI=1S/C11H15BrN2O3/c1-11(2,3)17-10(15)14-8-5-7(12)6-13-9(8)16-4/h5-6H,1-4H3,(H,14,15) |
| Standard InChI Key | RFEJJDLKRXKTNH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(N=CC(=C1)Br)OC |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a pyridine ring substituted at three positions:
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Position 2: Methoxy group (–OCH₃)
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Position 3: Tert-butyl carbamate (–NHCO₂C(CH₃)₃)
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Position 5: Bromine atom (–Br)
Its molecular formula is C₁₁H₁₅BrN₂O₃, with a molecular weight of 303.15 g/mol . The SMILES notation (BrC=1C=C(C(=NC1)OC)NC(OC(C)(C)C)=O) confirms the substitution pattern .
IUPAC Name and Synonyms
The systematic IUPAC name is tert-butyl N-(5-bromo-2-methoxypyridin-3-yl)carbamate. Common synonyms include:
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5-Bromo-2-methoxy-N-(tert-butoxycarbonyl)pyridin-3-amine
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves 3-amino-5-bromo-2-methoxypyridine as a precursor. Key steps include:
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Carbamate Formation: Reaction with tert-butyl chloroformate or di-tert-butyl dicarbonate in the presence of a base (e.g., NaHMDS or Et₃N) .
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Solvent Systems: Commonly conducted in 1,4-dioxane or tetrahydrofuran under reflux .
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Reactants: 3-Amino-5-bromo-2-methoxypyridine (1 equiv), di-tert-butyl dicarbonate (1.2 equiv).
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Conditions: Reflux in 1,4-dioxane at 110°C for 4–24 hours under nitrogen.
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Yield: ~78–90% after purification via silica gel chromatography .
Analytical Data
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Spectroscopy:
Physicochemical Properties
Stability: Sensitive to moisture and strong acids/bases due to the carbamate group .
Applications in Research
Synthetic Intermediate
The compound’s bromine atom enables cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for introducing aryl, alkyl, or heterocyclic groups . For example:
Comparison with Structural Analogs
Impact of Bromine: Enhances electrophilicity, facilitating nucleophilic substitutions .
Future Directions
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Medicinal Chemistry: Optimize bioactivity via structural modifications.
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Material Science: Explore use in metal-organic frameworks (MOFs).
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